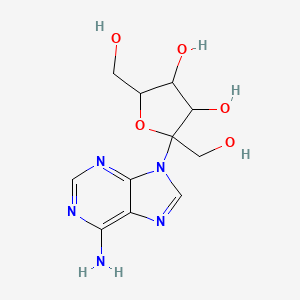

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

6-Amino-9-D-psicofuranosylpurine (CAS 16848-12-7), also known as psicofuranine, is a nucleoside antibiotic isolated from Streptomyces hygroscopicus var. decoyicus . Its structure comprises a purine base (6-aminopurine) linked to a D-psicofuranose sugar moiety, a ketohexose distinct from ribose due to the C-3 hydroxyl group configuration . Psicofuranine exhibits antitumor activity against Walker adenocarcinomas, Jensen sarcomas, and other murine models, as well as antibacterial effects in vivo (though inactive in vitro) . Notably, it has been associated with rare adverse effects such as pericarditis in clinical case studies .

Mechanistically, psicofuranine irreversibly inhibits GMP synthetase (XMP aminase), a key enzyme in guanine nucleotide biosynthesis, by preventing the release of adenyl-XMP intermediates . It also weakly inhibits deoxycytidine kinase (Ki = 12 mM) and NAD+ synthetase, contributing to its cytotoxic effects . The compound is water-soluble (8 mg/mL at 25°C) and has a UV absorption maximum at 261 nm (basic conditions) .

Properties

CAS No. |

6936-84-1 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1 |

InChI Key |

OIRDTQYFTABQOQ-KMPDEGCQSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Properties

6-Amino-9-D-psicofuranosylpurine has been investigated for its antiviral activity. Studies have shown that it exhibits significant effects against certain viral infections by inhibiting viral replication mechanisms. This compound's ability to interfere with nucleic acid synthesis makes it a candidate for further research in antiviral drug development .

1.2 Cardiovascular Effects

Research has indicated that 6-Amino-9-D-psicofuranosylpurine may induce pericarditis, a condition characterized by inflammation of the pericardium. Reports of drug-induced pericarditis associated with this compound highlight the need for careful monitoring of cardiovascular health in patients using it as a therapeutic agent .

1.3 Immunomodulatory Effects

The compound has shown potential as an immunomodulator, influencing immune responses in various models. Its effects on immune cells could pave the way for applications in treating autoimmune disorders or enhancing vaccine efficacy .

Agricultural Applications

2.1 Anticoccidial Activity

In agricultural research, 6-Amino-9-D-psicofuranosylpurine derivatives have been evaluated for their anticoccidial properties against Eimeria species, which cause coccidiosis in poultry. Studies demonstrated that these compounds significantly reduce oocyst sporulation in infected chickens, suggesting their potential use as feed additives to improve poultry health and productivity .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been used in biochemical studies to explore its effects on various enzymes involved in nucleotide metabolism. By acting as an inhibitor or modulator, 6-Amino-9-D-psicofuranosylpurine can help elucidate metabolic pathways and enzyme functions, contributing to a better understanding of cellular processes .

3.2 Synthesis of Nucleoside Analogues

This purine derivative serves as a precursor for synthesizing various nucleoside analogues, which are crucial in developing new therapeutic agents. The ability to modify the structure of 6-Amino-9-D-psicofuranosylpurine allows researchers to create compounds with enhanced biological activity or reduced side effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights structural differences among psicofuranine and related nucleosides:

| Compound Name | CAS Number | Sugar Moiety | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Amino-9-D-psicofuranosylpurine | 16848-12-7 | D-psicofuranose | C₁₁H₁₅N₅O₄ | 281.27 (calc.)* |

| Adenosine | 58-61-7 | D-ribofuranose | C₁₀H₁₃N₅O₄ | 267.24 |

| Inosine | 58-63-9 | D-ribofuranose | C₁₀H₁₂N₄O₅ | 268.23 |

| Ara-G pro-drug | N/A | D-arabinofuranose | C₁₁H₁₄N₆O₄ | 294.27 (calc.) |

| 6-Chloropurine riboside | N/A | D-ribofuranose | C₁₀H₁₁ClN₄O₄ | 286.67 (calc.) |

*Note: A molecular weight discrepancy exists for psicofuranine.

Key Structural Insights :

- Sugar Configuration: Psicofuranine’s D-psicofuranose (a hexose derivative) distinguishes it from ribofuranose (pentose in adenosine/inosine) and arabinofuranose (in Ara-G). The C-3 hydroxyl inversion in psicose alters enzyme binding compared to fructose or ribose .

- Base Modifications: Unlike adenosine (6-aminopurine) or 6-chloropurine riboside, psicofuranine retains a free amino group at position 6, which may influence its interaction with target enzymes .

Pharmacological Activity and Mechanisms

Key Mechanistic Differences :

- Psicofuranine vs. Adenosine: While adenosine modulates receptors to regulate heart rate and inflammation, psicofuranine directly inhibits nucleotide biosynthesis enzymes, leading to cytotoxic effects .

- Psicofuranine vs. Ara-G: Ara-G’s arabinose sugar impedes DNA replication, whereas psicofuranine’s psicose moiety targets GTP/NAD+ synthesis .

Q & A

Basic: What are the primary biological activities of 6-Amino-9-D-psicofuranosylpurine, and what experimental models are used to validate them?

Answer:

6-Amino-9-D-psicofuranosylpurine (psicofuranine) exhibits antibacterial and antitumor properties. Early studies demonstrated its in vivo efficacy against Staphylococcus aureus, Streptococcus haemolyticus, and murine tumor models (e.g., Walker adenocarcinomas, Jensen sarcomas) . However, it showed minimal in vitro antibacterial activity, highlighting the need for metabolic activation or host-mediated effects . Key experimental models include:

- Antitumor assays : Subcutaneous implantation of tumors (e.g., Guerin tumors) in rodents, followed by compound administration to assess tumor regression .

- Antibacterial testing : Intraperitoneal infection models in mice, with survival rates and bacterial load reduction as endpoints .

Basic: How is 6-Amino-9-D-psicofuranosylpurine synthesized, and what are the critical reaction conditions?

Answer:

Psicofuranine is biosynthesized by Streptomyces hygroscopicus var. decoyicus via fermentation . For synthetic derivatives (e.g., 6-substituted analogs), key steps include:

- Glycosylation : Coupling D-psicose derivatives with purine bases using Lewis acid catalysts (e.g., SnCl₄) to control stereochemistry .

- Protection/deprotection strategies : Benzyl or acetyl groups are often used to protect hydroxyl moieties during synthesis .

Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (25–60°C), and inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

Discrepancies between in vitro inactivity and in vivo efficacy (e.g., antitumor effects) suggest host-mediated mechanisms or prodrug activation. Methodological approaches to address this include:

- Metabolite profiling : Identify active metabolites via HPLC-MS in serum or tissue samples post-administration .

- Immune modulation studies : Assess compound-induced cytokine release (e.g., IL-2, IFN-γ) in murine models to evaluate immune system involvement .

- Comparative pharmacokinetics : Measure bioavailability and tissue distribution using radiolabeled compounds (³H or ¹⁴C) to correlate exposure with efficacy .

Advanced: What methodological considerations are essential when assessing the compound's toxicity in preclinical models?

Answer:

Toxicity studies require careful design to balance efficacy and safety. Key considerations include:

- Dose optimization : Use a modified Fibonacci sequence for dose escalation in rodents to identify the maximum tolerated dose (MTD) .

- Organ-specific toxicity screening : Histopathological analysis of pericardial tissue (linked to pericarditis in case studies) and renal/hepatic function markers (e.g., ALT, creatinine) .

- Species-specific differences : Test toxicity in multiple species (e.g., mice, rats) to account for metabolic variations .

Advanced: How can researchers optimize the compound's stability and bioavailability for therapeutic use?

Answer:

Strategies to enhance stability and bioavailability involve:

- Structural modifications : Introduce 6-position substituents (e.g., methyl, azido groups) to reduce enzymatic degradation while retaining activity .

- Formulation studies : Use liposomal encapsulation or PEGylation to prolong half-life and improve tissue penetration .

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to increase aqueous solubility .

Advanced: What analytical techniques are recommended for characterizing 6-Amino-9-D-psicofuranosylpurine and its derivatives?

Answer:

Rigorous characterization requires:

- Stereochemical analysis : X-ray crystallography or NMR (e.g., NOESY) to confirm D-psicofuranosyl configuration .

- Purity assessment : HPLC with UV/Vis detection (λ = 260 nm for purine absorbance) and mass spectrometry for impurity profiling .

- Functional validation : Circular dichroism (CD) to verify sugar moiety conformation .

Advanced: How should researchers design experiments to evaluate synergistic effects with other antitumor agents?

Answer:

Synergy studies require combinatorial screening and mechanistic analysis:

- Checkerboard assays : Test compound combinations in 2D cell culture models (e.g., HeLa cells) to calculate fractional inhibitory concentration indices (FICI) .

- In vivo combination therapy : Co-administer with standard chemotherapeutics (e.g., cisplatin) in xenograft models, monitoring tumor volume and survival .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify overlapping or compensatory pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.